5-cyanopyrimidine-2-yl(pyridin-4-yl)

Vue d'ensemble

Description

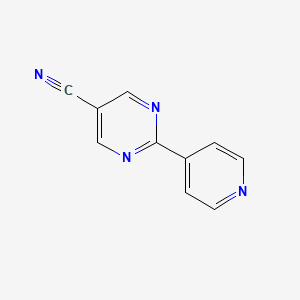

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise as an inhibitor of enzymes such as tyrosine kinases, which are involved in cell signaling pathways.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .

Analyse Biochimique

Biochemical Properties

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .

Cellular Effects

The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can influence metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

Within cells and tissues, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .

Subcellular Localization

The subcellular localization of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .

Méthodes De Préparation

The synthesis of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile typically involves the reaction of 4-cyanopyridine with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the rings.

Comparaison Avec Des Composés Similaires

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

4-Cyanopyridine:

1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors (FGFRs) and have shown promise in cancer therapy.

The uniqueness of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile lies in its dual inhibition of EGFR and VEGFR, making it a versatile candidate for anticancer drug development .

Activité Biologique

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is a notable compound within the pyrimidine-5-carbonitrile class, which has garnered attention for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of Pyrimidine-5-Carbonitriles

Pyrimidine derivatives are integral to many biological systems, serving as structural components of nucleotides. The pyrimidine-5-carbonitrile scaffold has been linked to a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Recent studies have highlighted the potential of these compounds as effective inhibitors of various targets in cancer therapy.

The primary mechanism of action for 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile involves its role as an ATP-mimicking inhibitor of the epidermal growth factor receptor (EGFR). This receptor is crucial in cell signaling pathways that regulate cell proliferation and survival. By mimicking ATP, this compound can effectively inhibit the phosphorylation activity of EGFR, leading to reduced tumor cell growth and induction of apoptosis.

Efficacy Against Cancer Cell Lines

Research indicates that 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exhibits significant cytotoxicity against various human tumor cell lines:

| Cell Line | IC50 (μM) | Comparison with Erlotinib |

|---|---|---|

| HCT-116 (Colorectal) | 3.37 | 4.5-fold more active |

| HepG-2 (Liver) | 3.04 | 8.4-fold more active |

| MCF-7 (Breast) | 4.14 | More active |

| A549 (Lung) | 2.40 | More active |

These findings demonstrate that certain derivatives of pyrimidine-5-carbonitrile are more potent than the established EGFR inhibitor erlotinib, which is a significant advancement in cancer therapeutics .

Induction of Apoptosis

In addition to its antiproliferative effects, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has been shown to induce apoptosis in cancer cells. This is evidenced by:

- Cell Cycle Arrest : The compound causes arrest at the G2/M phase.

- Caspase Activation : It significantly upregulates caspase-3 levels, indicating activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives exhibited moderate antiproliferative activity against multiple cancer cell lines, with specific emphasis on their ability to inhibit EGFR WT and mutant forms .

- COX-2 Inhibition : Other derivatives from the pyrimidine series have shown promising results as cyclooxygenase (COX) inhibitors, with several compounds demonstrating IC50 values comparable to established drugs like Celecoxib .

- Drug-Likeness and ADMET Profiles : Preliminary in silico studies have suggested favorable drug-likeness properties for these compounds, indicating potential for development into therapeutic agents .

Propriétés

IUPAC Name |

2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.